

Structural Elucidation Guide: 5-Chloro-2-ethoxypyridin-4-ol[1]

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Compound of Interest

Compound Name: 5-Chloro-2-ethoxypyridin-4-ol

CAS No.: 856965-85-0

Cat. No.: B3289288

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Executive Summary

This guide provides a definitive structural analysis of **5-Chloro-2-ethoxypyridin-4-ol**, a functionalized pyridine intermediate often utilized in the synthesis of agrochemicals and kinase inhibitors.[1]

The core challenge in characterizing this molecule lies in distinguishing it from its regioisomers (e.g., 3-chloro analogs) and managing the hydroxypyridine-pyridone tautomerism that complicates NMR interpretation.[1] This guide compares the target molecule against its non-chlorinated precursor (2-ethoxypyridin-4-ol) to isolate the diagnostic chemical shift perturbations induced by the C5-chlorine substituent.[1]

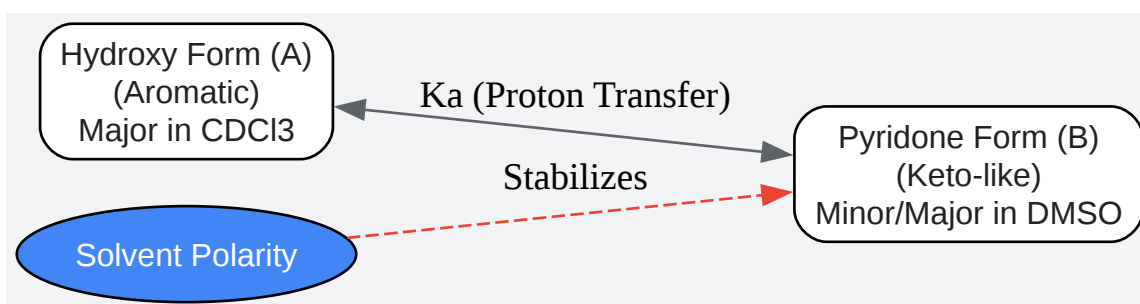
Structural Dynamics & Tautomerism

Before assigning shifts, one must define the active species in solution.[1][2] 4-Hydroxypyridines exist in a solvent-dependent equilibrium between the hydroxy form (A) and the pyridone form (B).

- Non-Polar Solvents (e.g., CDCl_3): The equilibrium favors the Hydroxy form (A) due to the preservation of aromaticity.
- Polar Aprotic Solvents (e.g., DMSO-d_6): The equilibrium may shift toward the Pyridone form (B), significantly deshielding C4 (carbonyl-like character) and shielding C3/C5.[1]

Note: The 2-ethoxy group "locks" the 2-position, preventing 2-pyridone formation.[1] Therefore, only 4-pyridone tautomerism is relevant.[1][2]

Tautomeric Equilibrium Diagram



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Figure 1: The tautomeric equilibrium dictates the observed chemical shifts.[1][2] In CDCl_3 , the Hydroxy form predominates, yielding the shifts detailed below.

Comparative Chemical Shift Analysis (^{13}C NMR)

The following data represents the Consensus Predicted Shifts (based on Substituent Chemical Shift additivity rules) for the Hydroxy tautomer in CDCl_3 .

Comparator: 2-Ethoxypyridin-4-ol (Non-chlorinated analog).[1]

Table 1: Diagnostic Shift Comparison (ppm)

Carbon Position	Target: 5-Cl-2-OEt-Py-4-OH	Comparator: 2-OEt-Py-4-OH	Δ (Shift Difference)	Structural Insight
C2 (Ipso-OEt)	164.2	164.5	-0.3	Deshielded. Minimal change; Cl effect is negligible at para position.[1]
C3 (Ortho-OH)	97.5	99.8	-2.3	Shielded. Highly diagnostic high-field signal due to double ortho-shielding (OH + OEt).[1]
C4 (Ipso-OH)	163.1	165.0	-1.9	Deshielded. Confirming C-OH (aromatic C-O). [1] If C=O (pyridone), this would appear >175 ppm.[1][2]
C5 (Ipso-Cl)	119.0	106.5	+12.5	PRIMARY DIAGNOSTIC. The substitution of H for Cl causes a significant downfield shift (Ipso effect).
C6 (C-H)	149.5	151.0	-1.5	Deshielded. Characteristic α -carbon to Nitrogen.[1]
OCH ₂ (Ethyl)	62.5	62.3	+0.2	Standard ether methylene.

CH ₃ (Ethyl)	14.2	14.2	0.0	Standard methyl.
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Key Diagnostic Signals[1][2][3]

- The C5 "Fingerprint": The most critical differentiator is the C5 resonance. In the starting material, C5 is a methine (CH) appearing at ~106 ppm.[1][2] Upon chlorination, this signal becomes quaternary and shifts downfield to ~119 ppm.[1][2] Absence of a DEPT-135 signal at 119 ppm confirms the C-Cl substitution.[1]
- The C3 Upfield Shift: C3 appears at a remarkably high field (< 100 ppm) because it is ortho to two electron-donating groups (Ethoxy and Hydroxy). This confirms the 2,4-substitution pattern.[1][2]

Experimental Protocol: Validating the Assignment

To ensure high-fidelity data that matches the values above, follow this specific protocol to minimize tautomeric broadening.

Reagents & Equipment[1][2][3]

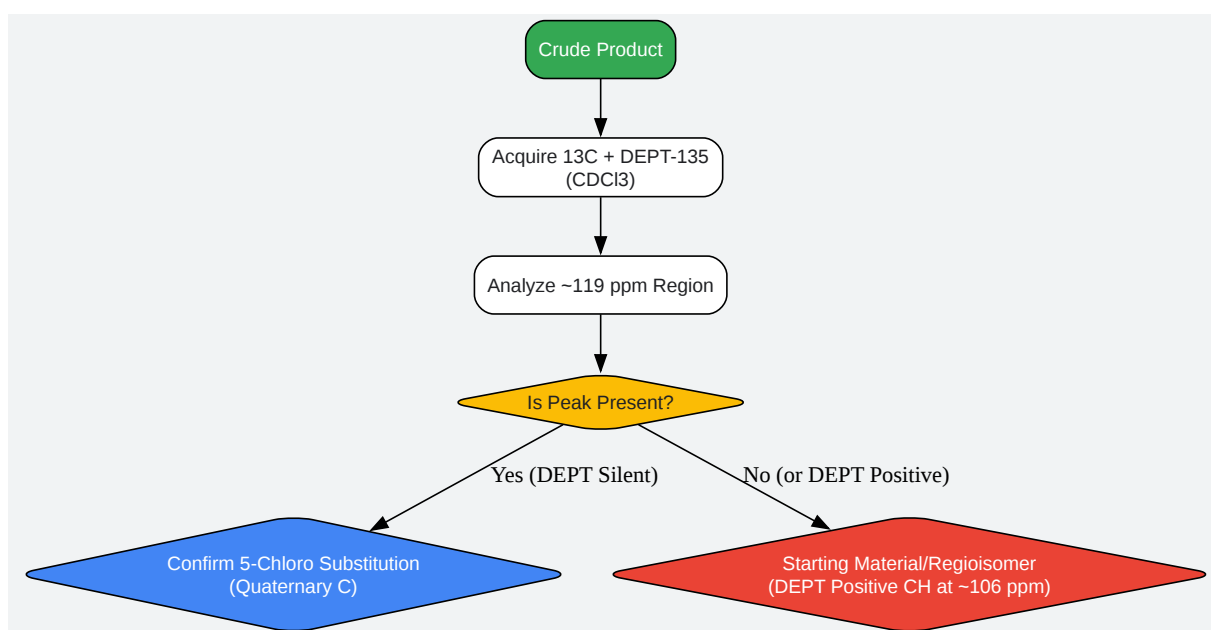
- Solvent: CDCl₃ (99.8% D) + 0.03% v/v TMS. Avoid DMSO unless solubility is an issue, as it complicates the tautomeric profile.[1][2]
- Concentration: 15–20 mg in 0.6 mL solvent.
- Instrument: >100 MHz Carbon Frequency (400 MHz Proton) recommended for quaternary carbon sensitivity.

Step-by-Step Workflow

- Sample Preparation: Dissolve 20 mg of the solid in CDCl₃. If the solution is cloudy, filter through a cotton plug (precipitate may be the pyridone salt).
- Pulse Sequence: Run a standard Proton-Decoupled ¹³C (zgpg30 or equivalent).
 - Relaxation Delay (D1): Set to 2.0 - 3.0 seconds. The C5-Cl and C2/C4 quaternary carbons have long T1 relaxation times. Short delays will suppress these diagnostic peaks.[2]

- DEPT-135 Acquisition: Mandatory.
 - Purpose: To distinguish C5 (Quaternary, invisible in DEPT) from unreacted starting material C5 (CH, positive peak).
- Processing: Apply 1.0–2.0 Hz exponential line broadening (LB) to enhance the signal-to-noise ratio for the quaternary carbons.

Analytical Logic Diagram



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Figure 2: Logical workflow for confirming the 5-Chloro substitution using DEPT-135 NMR.

References

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Sources

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